molecular formula C22H21N3O2S B2972060 4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396879-16-5

4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No. B2972060
CAS RN: 1396879-16-5
M. Wt: 391.49
InChI Key: ACOYCMBOWHYKRW-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d]thiazole . It has a molecular formula of C22H21N3O2S and a molecular weight of 391.49. The benzo[d]thiazole ring is a part of many biologically active compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

properties

IUPAC Name

4-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c23-12-16-1-3-17(4-2-16)13-27-14-18-7-9-25(10-8-18)22(26)19-5-6-20-21(11-19)28-15-24-20/h1-6,11,15,18H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOYCMBOWHYKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

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